N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
Overview
Description
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 5-position of the thiazole ring and an acetamide group at the 2-position.
Preparation Methods
The synthesis of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with iodine and acetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include halogenating agents (e.g., iodine), bases (e.g., potassium carbonate), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interfere with DNA replication and repair processes, contributing to its potential anticancer activity .
Comparison with Similar Compounds
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE can be compared with other thiazole derivatives, such as:
N-(5-chloro-1,3-thiazol-2-yl)acetamide: Similar in structure but with a chlorine atom instead of iodine, this compound may exhibit different reactivity and biological activity.
N-(5-methyl-1,3-thiazol-2-yl)acetamide: The presence of a methyl group instead of iodine can significantly alter the compound’s properties and applications.
N-(5-nitro-1,3-thiazol-2-yl)acetamide: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-iodo-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOZJCUBYEGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591891 | |
Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252662-43-4 | |
Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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